REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=[O:11])[NH:8][C:5]2=[N:6][CH:7]=1.[F:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1.[Li+].[Cl-].C([O-])([O-])=O.[Na+].[Na+]>CCO.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1>[F:12][C:13]1[CH:18]=[C:17]([C:2]2[CH:3]=[C:4]3[CH2:10][C:9](=[O:11])[NH:8][C:5]3=[N:6][CH:7]=2)[CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5.6,^1:35,54|
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Name
|
|
Quantity
|
16.63 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(=NC1)NC(C2)=O
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Name
|
|
Quantity
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16.47 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
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[Li+].[Cl-]
|
Name
|
|
Quantity
|
196 mL
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
470 mL
|
Type
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solvent
|
Smiles
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CCO
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Name
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Quantity
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2.73 g
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Type
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catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
|
470 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
|
reflux
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
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Details
|
the organic layer was separated
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Type
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WASH
|
Details
|
washed with brine (100 mL)
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Type
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EXTRACTION
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Details
|
extracted with AcOEt (4×400 mL)
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Type
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WASH
|
Details
|
Combined extracts were washed with brine
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Type
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ADDITION
|
Details
|
added to the organic layer
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated to dryness in vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C=1C=C2C(=NC1)NC(C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 150.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |